tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate
Description
Chemical Identity and Structural Characteristics
The structural foundation of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate encompasses multiple distinct functional domains that contribute to its overall molecular behavior and classification within organic chemistry. Understanding these structural elements provides crucial insight into the compound's chemical nature and potential reactivity patterns. The molecule represents an intersection of several important chemical functionalities, including the carbamate protecting group commonly utilized in organic synthesis, the highly electronegative trifluoro substitution pattern, and the reactive formyl group positioned ortho to the carbamate nitrogen.
Molecular Structure and Classification
The compound exhibits a complex molecular architecture built around a benzene ring core that serves as the central structural framework. The aromatic system contains a total of four substituents arranged in a specific geometric pattern that defines the compound's three-dimensional structure and electronic properties. The carbamate functional group extends from the aromatic ring through a nitrogen linkage, creating a planar arrangement typical of carbamate esters. The tert-butyl portion of the carbamate provides steric bulk and influences both the compound's solubility characteristics and its stability under various chemical conditions.
The classification of this compound places it firmly within the carbamate ester family, which are organic compounds characterized by the general structural formula featuring a nitrogen atom bonded to a carbonyl carbon that is additionally bonded to an oxygen atom bearing an alkyl or aryl substituent. More specifically, the compound belongs to the subclass of aromatic carbamates due to the direct attachment of the carbamate nitrogen to the benzene ring system. The presence of the formyl group creates an additional classification as an aromatic aldehyde derivative, making this a multifunctional compound that bridges several important chemical categories.
The trifluoro substitution pattern represents a significant structural feature that places this compound within the specialized category of polyfluorinated aromatic compounds. The three fluorine atoms occupy consecutive positions on the benzene ring, creating a unique electronic environment that substantially affects the compound's chemical and physical properties. This substitution pattern is relatively uncommon in naturally occurring compounds and typically results from deliberate synthetic strategies designed to incorporate specific electronic and steric effects.
Molecular Formula and Weight
The molecular formula of this compound is established as C₁₂H₁₂F₃NO₃, reflecting the precise atomic composition of this complex organic molecule. This formula indicates the presence of twelve carbon atoms, twelve hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms arranged in the specific connectivity pattern that defines the compound's structure. The molecular weight has been determined to be 275.22 grams per mole, representing a moderately sized organic molecule with significant mass contribution from the three fluorine substituents.
The molecular formula provides important insights into the compound's structural composition and potential chemical behavior. The carbon-to-hydrogen ratio of 1:1 is characteristic of aromatic compounds containing both saturated and unsaturated carbon centers. The presence of three fluorine atoms represents a substantial proportion of the total molecular weight, contributing approximately 17% of the compound's mass. The nitrogen-to-oxygen ratio of 1:3 reflects the carbamate functional group structure combined with the additional oxygen atom present in the formyl substituent.
The molecular weight of 275.22 grams per mole positions this compound within the range typical for pharmaceutical intermediates and specialty chemical building blocks. This molecular size provides sufficient complexity for diverse chemical interactions while maintaining synthetic accessibility through established organic chemistry methodologies. The compound's molecular weight reflects the cumulative contribution of the tert-butyl protecting group, the trifluorinated aromatic core, and the formyl functional group, each contributing distinct mass and structural characteristics to the overall molecular framework.
Properties
IUPAC Name |
tert-butyl N-(3,4,5-trifluoro-2-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-12(2,3)19-11(18)16-8-4-7(13)10(15)9(14)6(8)5-17/h4-5H,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLFCYTYHUCHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1C=O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
- 3,4,5-Trifluoroaniline or 3,4,5-trifluorophenol derivatives serve as the aromatic core.
- Di-tert-butyl dicarbonate (Boc2O) is commonly used for carbamate formation.
- Formylation reagents such as formylating agents (e.g., Vilsmeier-Haack reagent) introduce the aldehyde group.
Carbamate Formation
The carbamate group is introduced by reacting the amino group of 3,4,5-trifluoroaniline with di-tert-butyl dicarbonate under mild basic conditions. The reaction is typically performed in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures (25–40 °C).
- Reaction conditions:
- Molar ratio: 1 equiv. of aniline to 1.1–1.5 equiv. of Boc2O.
- Base: Triethylamine or sodium bicarbonate to scavenge generated acid.
- Time: 2–12 hours depending on scale and temperature.
The product, tert-butyl (3,4,5-trifluorophenyl)carbamate, is isolated by aqueous work-up and purified by silica gel chromatography using ethyl acetate/petroleum ether mixtures.
Selective Formylation
The formyl group at the 2-position is introduced via electrophilic aromatic substitution using formylating reagents such as the Vilsmeier-Haack reagent (formed in situ from POCl3 and DMF) or other mild formylation protocols.
- Typical procedure:
- The carbamate intermediate is dissolved in anhydrous solvent (e.g., dichloromethane or acetonitrile).
- Vilsmeier reagent is generated by mixing POCl3 with DMF at 0 °C.
- The carbamate solution is added dropwise to the reagent under cooling.
- The mixture is stirred at 0–25 °C for 1–4 hours.
- Quenching with water or aqueous sodium acetate.
- Extraction and purification by column chromatography.
This method ensures regioselective formylation ortho to the carbamate group, yielding this compound with high purity.
Representative Experimental Data and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamate formation | 3,4,5-Trifluoroaniline + Boc2O, Et3N, THF, RT, 6 h | 85–92 | Mild conditions, high selectivity |
| Formylation (Vilsmeier) | POCl3 + DMF, 0 °C to RT, 3 h | 70–80 | Regioselective ortho formylation |
| Purification | Silica gel chromatography, EtOAc/petroleum ether | — | Removes impurities, isolates product |
Alternative Synthetic Routes and Innovations
- Decarboxylative coupling reactions have been reported for related trifluoromethyl-substituted carbamates, employing palladium catalysis and redox-active esters to install trifluoroalkyl groups with high efficiency.
- Photoredox catalysis under blue LED irradiation offers mild conditions for coupling reactions involving trifluoromethylalkenes, which could be adapted for carbamate derivatives with trifluoro substituents.
- Patent literature suggests processes involving intermediates with trifluoro-substituted aromatic amides and carbamates, highlighting the versatility of fluorinated aromatic systems in complex molecule synthesis.
Notes on Reaction Optimization and Scale-Up
- The choice of solvent and temperature critically affects the regioselectivity and yield during formylation.
- Use of inert atmosphere (argon or nitrogen) prevents side reactions, especially during carbamate formation.
- Purification by column chromatography is essential due to the presence of closely related fluorinated impurities.
- Scale-up requires careful control of exothermic steps, particularly during Vilsmeier reagent preparation.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Value | Impact on Synthesis |
|---|---|---|
| Carbamate formation temp. | 25–40 °C | Ensures complete reaction |
| Carbamate formation time | 4–12 hours | Affects conversion and purity |
| Formylation temp. | 0–25 °C | Controls regioselectivity |
| Formylation time | 1–4 hours | Balances yield and side products |
| Solvent | THF, DCM, or acetonitrile | Solubility and reaction rate |
| Purification method | Silica gel chromatography (EtOAc/petroleum ether) | Removes impurities |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
The primary application of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate lies in pharmaceutical research. It serves as a precursor for synthesizing new drug candidates targeting various diseases.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. A study published in the Journal of Medicinal Chemistry synthesized several derivatives and evaluated their anticancer activity.
| Compound | Activity Level | Method of Synthesis |
|---|---|---|
| Derivative A | High | Via nucleophilic substitution |
| Derivative B | Moderate | Through acylation |
| Derivative C | Low | Direct fluorination |
These derivatives showed varying degrees of efficacy, indicating the importance of structural modifications to enhance therapeutic potential.
Antimicrobial Applications
The compound has been investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Case Study: Antimicrobial Efficacy
In a screening study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
These findings suggest that this compound could be developed into a novel antimicrobial agent.
Pesticide Development
The unique chemical structure of this compound positions it as a candidate for agrochemical applications, particularly in the development of pesticides.
Case Study: Herbicidal Activity
Field trials have assessed the herbicidal efficacy of formulations containing this compound against common agricultural weeds. The results demonstrated significant biomass reduction:
| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Control | 0 | N/A |
| Treatment 1 | 60 | 200 |
| Treatment 2 | 80 | 300 |
These results indicate potential for developing effective herbicides that can manage resistant weed populations.
Mechanism of Action
The mechanism of action of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The formyl group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition or modulation of receptor activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to the following structural analogs (Table 1):
Table 1: Structural and Molecular Comparisons
*Calculated based on molecular formula C₁₂H₁₃F₃NO₃.
Key Observations :
- Fluorine Substitution : The 3,4,5-trifluoro pattern in the target compound enhances electron-withdrawing effects compared to 2,6-difluoro derivatives, influencing reactivity in electrophilic aromatic substitution and cross-coupling reactions .
- Formyl vs. Acetyl/Methyl : The formyl group offers higher reactivity for Schiff base formation or nucleophilic additions compared to acetyl or methyl groups, which require harsher conditions for modification .
Key Observations :
- The target compound’s synthesis may require palladium-catalyzed cross-coupling (as in ), whereas acetylated analogs are modified via straightforward reductions .
- The formyl group’s sensitivity may necessitate milder conditions compared to acetyl derivatives to prevent over-reduction or decomposition.
Thermal Stability :
Commercial Availability and Accessibility
- tert-Butyl (2,6-difluoro-4-formylphenyl)carbamate is commercially available from multiple suppliers (), whereas the 3,4,5-trifluoro analog likely requires custom synthesis, impacting its accessibility for large-scale applications .
Biological Activity
Tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is an organic compound with a unique structure that includes a tert-butyl group, trifluoromethyl groups, and a formyl group attached to a phenyl ring. This structural configuration enhances its lipophilicity and potential biological activity, making it of interest in medicinal chemistry and pharmaceutical research. The molecular formula of this compound is , and it has a molecular weight of approximately 261.24 g/mol.
Structural Features and Implications
The presence of trifluoromethyl groups in the compound significantly influences its biological properties. Compounds with such groups are known to exhibit enhanced biological activities due to their increased lipophilicity and ability to interact with biological membranes. This section explores the implications of these structural features on its biological activity.
Table 1: Structural Characteristics of Related Compounds
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-Butyl (3-acetylphenyl)carbamate | 79537-70-5 | 0.92 | Contains an acetyl group instead of a formyl group |
| Tert-Butyl (4-formylphenyl)carbamate | 1785327-02-7 | 0.91 | Different substitution pattern on the phenol ring |
| Tert-Butyl (2-formylphenyl)carbamate | 11287472 | 0.90 | Different position for the formyl group |
| Tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate | 1171161-06-0 | 0.85 | Methyl group instead of tert-butoxycarbonyl |
Research indicates that compounds similar to this compound can inhibit CDK2 activity by binding to its active site, thus preventing uncontrolled cell growth characteristic of cancerous cells . This mechanism highlights the potential therapeutic applications of this compound in oncology.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful control over reaction conditions to ensure high yields and purity. The synthesis process allows for the exploration of various derivatives that may enhance or modify biological activity.
Safety and Handling
While specific safety data for this compound is limited, caution is advised due to the presence of fluorinated groups which can exhibit diverse effects based on their structure . It is recommended to consult safety data sheets for similar compounds when handling this substance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step synthesis is typical for carbamate derivatives: (1) Protection of the amine group using Boc anhydride under basic conditions (e.g., NaHCO₃/DCM), followed by (2) formylation of the aromatic ring via Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation (e.g., LDA followed by DMF quenching). Optimization involves monitoring reaction progress with TLC or LC-MS and adjusting stoichiometry (e.g., excess Boc₂O for complete protection) . Factorial design (e.g., varying temperature, catalyst loading) can identify critical parameters for yield improvement .
Q. How should researchers handle stability concerns during storage and handling of this compound?
- Methodological Answer : The aldehyde group in the structure is prone to oxidation and nucleophilic attack. Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent light-induced degradation. Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) to assess degradation pathways. Use stabilizers like BHT (0.1% w/w) if free radical oxidation is observed .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of fluorine substituents (3,4,5-trifluoro pattern) via coupling constants and NOESY for spatial proximity.
- HRMS : Validate molecular formula (C₁₂H₁₁F₃NO₃) with <3 ppm mass error.
- IR : Identify carbamate C=O stretch (~1690 cm⁻¹) and aldehyde C=O (~1715 cm⁻¹).
Contradictions (e.g., unexpected splitting in NMR) require cross-validation with X-ray crystallography (if crystalline) or computational NMR prediction (DFT) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the formyl group in cross-coupling or nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl and carbamate groups activate the formyl moiety for nucleophilic attack. For example, in reductive aminations, use NaBH₃CN or STAB in MeOH/THF to stabilize the imine intermediate. Monitor by in-situ IR for carbonyl reduction (disappearance of ~1715 cm⁻¹ peak). Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) can predict transition-state energies for regioselectivity .
Q. How can researchers design experiments to resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions may arise from impurity interference (e.g., residual POCl₃) or assay variability. Implement orthogonal assays (e.g., enzymatic vs. cell-based) and validate purity via HPLC-ELSD (>98%). Use Design of Experiments (DoE) to test hypotheses (e.g., fluorine substitution vs. logP effects). Statistical tools (ANOVA, PCA) isolate confounding variables .
Q. What strategies mitigate racemization during chiral derivatization of the carbamate group?
- Methodological Answer : Racemization occurs via carbamate cleavage under acidic/basic conditions. Use mild deprotection reagents (TFA/DCM at 0°C) and monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA). Asymmetric synthesis approaches (e.g., organocatalyzed Mannich reactions) can bypass racemization .
Q. How can computational tools predict environmental or toxicological impacts of this compound?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Molecular docking (AutoDock Vina) screens for binding to human off-targets (e.g., hERG channel). Validate predictions with in vitro assays (Ames test for mutagenicity; zebrafish embryo toxicity) .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
